molecular formula C17H12ClN3O3 B2661177 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide CAS No. 337486-50-7

2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide

Cat. No. B2661177
CAS RN: 337486-50-7
M. Wt: 341.75
InChI Key: ATJXSNOUHCRWOF-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide, also known as CCIC, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide is not fully understood. However, it has been suggested that 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide has also been shown to inhibit the activity of enzymes such as topoisomerase II and COX-2, which are involved in cancer and inflammation, respectively.
Biochemical and Physiological Effects:
2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide also has a well-defined chemical structure, which makes it easy to analyze and characterize. However, one limitation of 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects.

Future Directions

There are several future directions for the research on 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to design more effective therapeutic strategies for various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide in animal models and humans to determine its safety and efficacy. Furthermore, the development of new derivatives of 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide with improved pharmacological properties could lead to the discovery of novel therapeutics for various diseases.

Synthesis Methods

2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide can be synthesized by the reaction of 4-aminobenzamide with 6-chlorochromen-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide in high yield and purity.

Scientific Research Applications

2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(4-carbamoylphenyl)imino-6-chlorochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-11-3-6-14-10(7-11)8-13(16(20)23)17(24-14)21-12-4-1-9(2-5-12)15(19)22/h1-8H,(H2,19,22)(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJXSNOUHCRWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.